Technical Guide: Physical Properties of 2-Aminobenzanilide
Technical Guide: Physical Properties of 2-Aminobenzanilide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical properties of 2-Aminobenzanilide (CAS No: 4424-17-3). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical characteristics. This document includes tabulated quantitative data, in-depth experimental protocols for property determination, and visual representations of synthetic and analytical workflows.
Introduction
2-Aminobenzanilide, also known as 2-amino-N-phenylbenzamide, is an aromatic amide with the chemical formula C₁₃H₁₂N₂O. Its structure, featuring both an amino group and an amide linkage on a biphenyl (B1667301) framework, makes it a versatile intermediate in organic synthesis. A thorough understanding of its physical properties is essential for its application in medicinal chemistry, materials science, and chemical research, ensuring proper handling, formulation, and quality control.
Physicochemical Properties
The physical properties of 2-Aminobenzanilide have been determined through various analytical techniques. A summary of these key properties is presented below.
General Properties
| Property | Value | Source |
| Appearance | White to light yellow powder or crystalline solid | [1] |
| Molecular Formula | C₁₃H₁₂N₂O | [1] |
| Molecular Weight | 212.25 g/mol | [1] |
| Density | 1.1128 g/cm³ (rough estimate) | [2] |
| pKa | 13.24 ± 0.70 (Predicted) | [2] |
Thermal Properties
| Property | Value | Source |
| Melting Point | 133-134 °C | [2] |
| Boiling Point | 352.09 °C (rough estimate) | [2] |
Solubility Profile
2-Aminobenzanilide exhibits varying solubility depending on the solvent's polarity.
| Solvent Type | Solubility | Rationale | Source |
| Polar Protic (e.g., Methanol, Ethanol) | Soluble | Hydrogen bonding interactions with the amino and amide groups. | [1] |
| Aprotic Polar (e.g., DMSO, DMF) | Soluble | Favorable dipole-dipole interactions. | [1] |
| Water | Limited | The hydrophobic nature of the two aromatic rings predominates. | [1] |
Experimental Protocols
This section details the methodologies for the synthesis and characterization of the physical properties of 2-Aminobenzanilide.
Synthesis of 2-Aminobenzanilide
A common and efficient method for the synthesis of 2-Aminobenzanilide is the reaction of isatoic anhydride (B1165640) with aniline (B41778).[3]
Materials:
-
Isatoic anhydride
-
Aniline
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Ethanol (EtOH)
-
Iodine (I₂) (catalyst)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Dichloromethane (DCM)
-
Hexane
Procedure:
-
To a solution of isatoic anhydride (1.0 eq) in ethanol, add aniline (1.0 eq) and a catalytic amount of iodine (10 mol%).
-
Heat the reaction mixture at reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel, followed by recrystallization from dichloromethane/hexane to afford pure 2-amino-N-phenylbenzamide.[3]
Melting Point Determination
The melting point is determined using the capillary method with a calibrated digital melting point apparatus.[4]
Materials:
-
2-Aminobenzanilide sample
-
Capillary tubes (one end sealed)
-
Digital melting point apparatus
Procedure:
-
Ensure the 2-Aminobenzanilide sample is dry and finely powdered.
-
Pack the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).
-
The melting point range is reported as T₁ - T₂.
Solubility Determination (Isothermal Shake-Flask Method)
This method determines the equilibrium solubility of 2-Aminobenzanilide in a given solvent.[5]
Materials:
-
2-Aminobenzanilide (high purity)
-
Selected solvent(s) of analytical grade
-
Thermostatically controlled shaker bath
-
Vials with airtight seals
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Validated analytical method (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of solid 2-Aminobenzanilide to a vial.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial and place it in a thermostatically controlled shaker bath at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, cease agitation and allow the solid to settle.
-
Withdraw a sample of the supernatant and immediately filter it through a syringe filter.
-
Quantify the concentration of 2-Aminobenzanilide in the filtrate using a validated analytical method, such as HPLC-UV, against a standard calibration curve.
Spectroscopic Characterization
Instrument: 400 MHz NMR Spectrometer Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) Procedure:
-
Dissolve a small amount of 2-Aminobenzanilide in DMSO-d₆ in an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
The expected chemical shifts (δ) are observed as follows: a singlet for the amide proton around 9.99 ppm, multiplets for the aromatic protons between 6.57 and 7.71 ppm, and a broad singlet for the amine protons around 6.32 ppm.[3]
Instrument: FT-IR Spectrometer Sample Preparation: KBr pellet method Procedure:
-
Mix a small amount of dry 2-Aminobenzanilide with dry potassium bromide (KBr).
-
Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
Acquire the FT-IR spectrum.
-
Characteristic absorption bands are expected for the N-H stretching of the primary amine and the amide, C=O stretching of the amide, and aromatic C-H and C=C stretching.
Conclusion
This technical guide has summarized the key physical properties of 2-Aminobenzanilide and provided detailed experimental protocols for its synthesis and characterization. The presented data and methodologies are crucial for the effective utilization of this compound in research and development. The structured presentation of quantitative data and visual workflows aims to facilitate a deeper understanding and practical application of this information.
